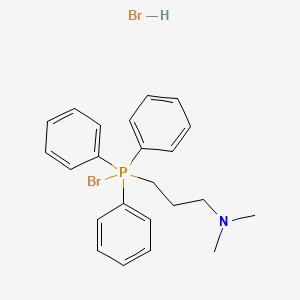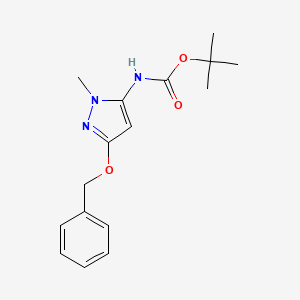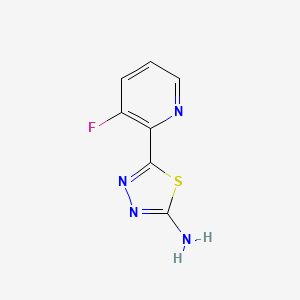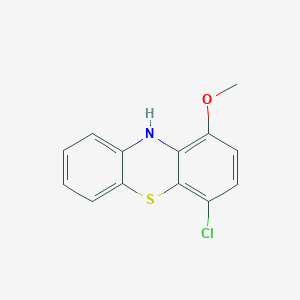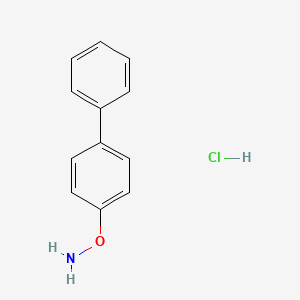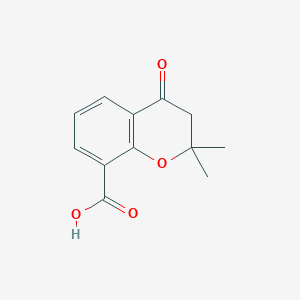
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid is a chemical compound with the molecular formula C12H12O4. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its chroman ring structure, which is a common motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid typically involves several steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve the use of catalysts to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The aromatic ring in the chroman structure can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure is similar to many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid involves its interaction with specific molecular targets. The chroman ring structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid can be compared to other similar compounds, such as:
2,2-Dimethyl-4-oxochroman-7-carboxylic Acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-4-oxo-3H-chromene-7-carboxylic Acid: Another closely related compound with slight variations in the chroman ring structure
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-oxo-3H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-9(13)7-4-3-5-8(11(14)15)10(7)16-12/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
XVNPBUKOAHJMLG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
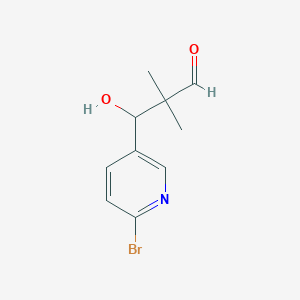
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
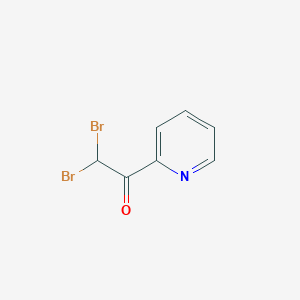
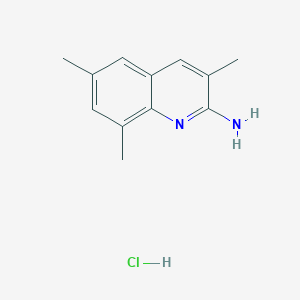

![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
